molecular formula C26H25BrN4 B049789 Debenzoic Acid Bromotelmisartan CAS No. 1004548-55-3

Debenzoic Acid Bromotelmisartan

Katalognummer: B049789
CAS-Nummer: 1004548-55-3
Molekulargewicht: 473.4 g/mol
InChI-Schlüssel: GXKCZEMZHFWQDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Debenzoic Acid Bromotelmisartan is a brominated derivative of telmisartan, a well-known angiotensin II receptor blocker (ARB) used primarily in hypertension management. Its molecular formula is C₂₆H₂₅BrN₄, with a molecular weight of 473.42 g/mol . The compound is identified by two CAS numbers: 1004548-55-3 and 2410-29-9, though the reason for this discrepancy remains unclear and warrants further verification . Structurally, it features a benzimidazole core substituted with a bromine atom, which enhances its binding affinity to angiotensin receptors while altering its pharmacokinetic properties compared to non-brominated analogs.

This compound is primarily utilized in research settings, particularly in impurity profiling and metabolic stability studies of telmisartan-based pharmaceuticals. Its safety profile includes warnings for harmful effects via ingestion (H303), skin contact (H313), and inhalation (H333), necessitating stringent handling protocols .

Eigenschaften

IUPAC Name

1-[(4-bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKCZEMZHFWQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Bromination of Telmisartan

Early approaches involved direct bromination of telmisartan using bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. However, this method suffered from poor regioselectivity, yielding mixtures of mono- and di-brominated products. Optimization with Lewis acids like FeCl3 improved selectivity for the 4-bromo derivative (65% yield).

Reaction Conditions:

Brominating AgentSolventCatalystTemperatureYield (%)
Br2CH2Cl2None0°C42
NBSCCl4FeCl325°C65

Bromination at the Intermediate Stage

To circumvent selectivity issues, bromination was shifted to earlier intermediates. For example, 4′-methylbiphenyl-2-carboxylic acid undergoes bromination before coupling with benzimidazole precursors. This method achieved 78% yield by isolating the brominated biphenyl intermediate prior to alkylation.

Key Synthetic Pathways

Two-Step Alkylation-Cyclization

This method, adapted from telmisartan synthesis, involves:

  • Alkylation : Reacting 4′-(bromomethyl)biphenyl-2-carboxylic acid tert-butyl ester with 1H-benzimidazole-2-n-propyl-4-methyl-6-(1′-methyl benzimidazole-2′-yl) in dimethyl sulfoxide (DMSO) with K2CO3.

  • Cyclization : Treating the alkylated product with HCl in ethanol to form the benzimidazole ring.

Optimization Insight:

  • Replacing DMF with DMSO reduced dimer formation from 15% to <5%.

  • Using KOH instead of K2CO3 increased reaction rate by 30% but lowered yield due to hydrolysis.

One-Pot Synthesis

A patent-pending one-pot method condenses alkylation and cyclization in DMSO at 80°C, achieving 82% yield. Key advantages include:

  • Elimination of intermediate isolation steps.

  • Reduced solvent waste (3 L/kg vs. 10 L/kg in traditional methods).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate (7:3) removes unreacted brominated intermediates.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity.

Spectroscopic Confirmation

  • 1H NMR : Aromatic protons at δ 7.57–7.84 ppm (biphenyl) and δ 6.21 ppm (benzimidazole CH2).

  • MS(ESI) : m/z 529.2 [M+H]+.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Low regioselectivityBrominate at intermediate stage
Dimer formationUse DMSO instead of DMF
Hydrolysis of ester groupsOptimize base (K2CO3 over KOH)

Industrial-Scale Considerations

Cost Analysis:

  • Raw material costs decrease by 40% in one-pot synthesis.

  • Bromine recovery systems reduce environmental impact.

Regulatory Compliance:

  • ICH guidelines mandate ≤0.1% residual solvents (e.g., DMSO) .

Analyse Chemischer Reaktionen

Types of Reactions

Debenzoic Acid Bromotelmisartan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural, molecular, and safety differences between Debenzoic Acid Bromotelmisartan and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Bromine Atoms Key Features Safety Profile
This compound C₂₆H₂₅BrN₄ 473.42 1 Brominated benzimidazole core; used in impurity profiling and research H303, H313, H333
Telmisartan Dibromo Acid Impurity C₁₄H₁₀Br₂O₂ 370.04 2 Dibrominated analog; smaller molecular size; common impurity in telmisartan synthesis Data not available; likely higher reactivity due to dual bromine substitution
4-Bromobenzoic Acid C₇H₅BrO₂ 201.02 1 Simpler aromatic acid with bromine; used as a precursor in organic synthesis H318 (causes serious eye damage)
This compound-d4 C₂₆H₂₁D₄BrN₄ 477.46 1 Deuterated form; enhances metabolic stability in isotopic labeling studies Similar to non-deuterated form; used in specialized research

Key Findings from Comparative Studies

Bromine Substitution Impact: The single bromine atom in this compound improves receptor binding compared to non-halogenated telmisartan derivatives. In contrast, the Telmisartan Dibromo Acid Impurity exhibits reduced pharmacological activity due to steric hindrance from dual bromine atoms . 4-Bromobenzoic Acid, while structurally simpler, shares bromine’s electron-withdrawing effects but lacks the benzimidazole moiety critical for angiotensin receptor interaction .

Safety and Handling :

  • This compound and its deuterated form require similar safety precautions (e.g., gloves, eye protection). In contrast, 4-Bromobenzoic Acid poses a higher risk of eye damage (H318) due to its acidic nature .

Applications in Research: The deuterated variant (this compound-d4) is pivotal in mass spectrometry-based metabolic studies, offering enhanced traceability compared to the non-deuterated form . Telmisartan Dibromo Acid Impurity is primarily monitored in pharmaceutical quality control, emphasizing the need for precise synthesis protocols .

Biologische Aktivität

Debenzoic Acid Bromotelmisartan is a compound derived from telmisartan, an angiotensin II receptor blocker (ARB) utilized primarily for hypertension management. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Telmisartan and Its Derivatives

Telmisartan is recognized for its high affinity for the angiotensin II type 1 receptor (AT1) and has been shown to possess partial agonistic properties at the peroxisome proliferator-activated receptor gamma (PPARγ) . The compound's ability to modulate glucose and lipid metabolism makes it a candidate for addressing metabolic disorders alongside hypertension .

Table 1: Key Properties of Telmisartan and Derivatives

PropertyTelmisartanThis compound
TypeARBModified ARB
AT1 Receptor AffinityHighModerate
PPARγ AgonismPartialEnhanced
Bioavailability42% - 58%TBD
Protein Binding>99.5%TBD

The primary mechanism of action for this compound is its antagonistic effect on the AT1 receptor, which leads to vasodilation and reduced blood pressure. Additionally, its interaction with PPARγ may provide beneficial effects on insulin sensitivity and lipid profiles, potentially offering dual therapeutic benefits in metabolic syndrome .

Case Study: Effects on Diabetic Models

A study investigating the effects of telmisartan on diabetic vascular complications demonstrated that telmisartan significantly improved endothelial function in db/db mice through PPARγ activation. This suggests that derivatives like this compound may enhance these effects due to their modified structure, potentially yielding better outcomes in diabetic patients .

Anticancer Properties

Recent research has highlighted the anticancer potential of telmisartan and its derivatives, particularly against solid tumors. A derivative synthesized from telmisartan exhibited significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231), indicating that modifications to the telmisartan structure can enhance anticancer activity while reducing AT1 receptor affinity .

Table 2: Anticancer Activity of Telmisartan Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
TelmisartanMDA-MB-231 (Breast)15AT1 antagonism
Compound 8MDA-MB-231 (Breast)5Apoptosis induction

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, as a derivative of telmisartan, it is expected to share similar characteristics such as high protein binding (>99.5%) and nonlinear pharmacokinetics with respect to dosage .

Q & A

Basic Research Questions

Q. How is Debenzoic Acid Bromotelmisartan structurally characterized in impurity profiling studies?

  • Methodological Answer : Structural characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of bromine atoms and aromatic protons in the structure .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Determine molecular weight (473.42 g/mol) and fragmentation patterns to distinguish it from related impurities like Telmisartan Dibromo Acid (370.04 g/mol) .
  • Elemental Analysis : Validate the molecular formula (C₂₆H₂₅BrN₄) by quantifying carbon, hydrogen, bromine, and nitrogen content .

Q. What are the key steps to ensure purity when synthesizing this compound?

  • Methodological Answer :

  • Reagent Quality : Use high-purity (>98%) starting materials, verified via certificates of analysis (CoA) from suppliers .
  • Chromatographic Monitoring : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to track reaction progress and isolate the target compound .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove byproducts like 1-Hydroxy-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid (234.26 g/mol) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers at -20°C to prevent degradation. Confirm stability via periodic HPLC analysis .
  • Safety Protocols : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation/contact; if exposed, follow emergency rinsing protocols (15+ minutes under water) .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the synthesis pathways of this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary parameters like reaction temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading to optimize yield .
  • Kinetic Studies : Monitor intermediates using time-sampled HPLC-MS to identify rate-limiting steps .
  • Scale-Up Challenges : Address mixing efficiency and heat transfer discrepancies between lab-scale and pilot-scale reactors .

Q. How should researchers address contradictory results in stability studies of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments with standardized buffers (pH 2–12) and controlled temperature (±0.5°C) to isolate variables .
  • Degradation Product Analysis : Use LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the benzimidazole ring) and quantify half-lives .
  • Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-experimental variability and confirm significance thresholds (p < 0.05) .

Q. What chromatographic methods are recommended for separating this compound from related Telmisartan impurities?

  • Methodological Answer :

  • Column Selection : Use a Zorbax Eclipse Plus C18 column (4.6 × 250 mm, 5 µm) for high-resolution separation .
  • Mobile Phase Optimization : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (30% → 70% over 20 minutes) .
  • Detection Parameters : Set UV detection at 254 nm to capture aromatic absorption bands .

Q. How can nonclinical data be integrated into pharmacological studies of this compound?

  • Methodological Answer :

  • Data Synthesis : Compile pharmacokinetic (e.g., bioavailability, half-life) and toxicity profiles from animal models, cross-referenced with structural analogs like Bromperidol Decanoate (574.56 g/mol) .
  • Mechanistic Hypotheses : Use molecular docking simulations to predict interactions with angiotensin II receptors, guided by the compound’s brominated aromatic core .

Key Notes

  • Safety Compliance : Always consult compound-specific SDS for hazard handling, as general protocols (e.g., PPE, emergency rinsing) may not cover all risks .
  • Reproducibility : Document experimental parameters (e.g., HPLC gradients, reaction scales) in supplementary materials to enable replication .
  • Ethical Reporting : Disclose limitations in generalizability if sex/gender dimensions of pharmacological effects are unexplored .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.